molecular formula C16H9Br2NO2 B1607952 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid CAS No. 342017-95-2

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B1607952
CAS No.: 342017-95-2
M. Wt: 407.06 g/mol
InChI Key: JTOIYLWKTKYNBG-UHFFFAOYSA-N
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Description

Structural Classification Within Quinoline Derivatives

The structural classification of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid within the broader quinoline derivative family reveals its position as a member of the quinoline-4-carboxylic acid subfamily, distinguished by specific halogenation patterns. Quinoline derivatives represent a vast chemical space, with the parent quinoline structure serving as a foundational scaffold for numerous pharmaceutical and chemical applications. The heterocyclic aromatic framework of quinoline, characterized by its fused benzene and pyridine rings, provides a versatile platform for chemical modification that has been extensively exploited in medicinal chemistry.

Within the quinoline carboxylic acid classification, compounds bearing carboxyl groups at the 4-position constitute a particularly important subfamily due to their enhanced water solubility and distinctive biological properties. The systematic classification of these compounds follows established nomenclature principles, where positional numbering reflects the specific location of functional groups relative to the quinoline nitrogen atom. This systematic approach facilitates both synthetic planning and structure-activity relationship analysis, enabling chemists to predict and optimize compound properties based on structural features.

The dual bromination pattern observed in 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid places it within the halogenated quinoline carboxylic acid subcategory, where halogen substitutions significantly influence both chemical reactivity and biological activity. Comparative analysis with related compounds reveals systematic trends in properties based on halogenation patterns, as summarized in the following structural classification table:

Compound Classification Substitution Pattern Molecular Formula Molecular Weight (g/mol) Reference Compound
Parent Quinoline-4-carboxylic Acid 4-COOH C₁₀H₇NO₂ 173.17 Basic scaffold
Monohalogenated Derivatives 6-Br, 4-COOH C₁₀H₆BrNO₂ 252.07 Simple halogenation
Phenyl-substituted Derivatives 2-Phenyl, 4-COOH C₁₆H₁₁NO₂ 249.27 Aryl substitution
Dihalogenated Derivatives 6-Br, 2-(4-Br-phenyl), 4-COOH C₁₆H₉Br₂NO₂ 407.06 Target compound

The structural hierarchy within quinoline derivatives demonstrates the progressive complexity achievable through systematic substitution. The target compound represents an advanced example of this structural evolution, incorporating both direct quinoline halogenation and aryl ring halogenation within a single molecular framework. This dual halogenation strategy reflects contemporary medicinal chemistry approaches, where multiple strategic modifications are combined to optimize compound properties for specific applications.

Mechanistic considerations underlying the structural classification reveal how specific substitution patterns influence molecular properties. The electron-withdrawing nature of bromine substituents affects both the electronic distribution within the quinoline ring system and the compound's overall reactivity profile. These electronic effects, combined with steric considerations arising from the 4-bromophenyl substituent, create a unique chemical environment that distinguishes this compound from simpler quinoline derivatives.

The classification framework also extends to synthetic accessibility considerations, where structural complexity correlates with synthetic challenges. Advanced derivatives like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid require sophisticated synthetic strategies, often involving multi-step sequences with careful optimization of reaction conditions. This synthetic complexity reflects the compound's position within the advanced tier of quinoline derivative chemistry, where specialized expertise and methodology are required for successful preparation.

Historical Development of Brominated Quinoline Carboxylic Acids

The historical development of brominated quinoline carboxylic acids traces its origins to the fundamental discovery of quinoline itself, first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol" meaning "white oil" in Greek. This seminal discovery established the foundation for subsequent investigations into quinoline chemistry, ultimately leading to the sophisticated derivatives observed in contemporary research. The evolution from simple quinoline isolation to complex brominated derivatives represents nearly two centuries of methodical chemical advancement, driven by both scientific curiosity and practical applications.

The development of quinoline carboxylic acid derivatives gained significant momentum in the late 19th and early 20th centuries with the establishment of reliable synthetic methodologies. The Pfitzinger reaction, developed as a systematic approach for preparing quinoline-4-carboxylic acids, emerged as a cornerstone methodology that continues to influence modern synthetic strategies. This reaction protocol, involving the condensation of isatin with carbonyl compounds under basic conditions, provided chemists with a reproducible method for accessing the quinoline-4-carboxylic acid scaffold that serves as the foundation for contemporary brominated derivatives.

The introduction of halogenation strategies into quinoline chemistry marked a critical juncture in the historical development of these compounds. Early investigations into bromination reactions revealed the potential for regioselective substitution, enabling chemists to introduce bromine atoms at specific positions within the quinoline framework. These early bromination studies established the fundamental principles that guide contemporary synthesis of compounds like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid, where precise control over substitution patterns is essential for achieving desired properties.

The systematic evolution of brominated quinoline carboxylic acid synthesis can be traced through several distinct historical phases, each characterized by specific technological and methodological advances:

Historical Period Key Developments Representative Methodologies Technological Advances
1834-1890 Initial quinoline discovery and basic chemistry Coal tar extraction, simple derivatization Basic organic synthesis techniques
1890-1940 Development of synthetic methodologies Pfitzinger reaction establishment Improved reaction control and purification
1940-1980 Systematic halogenation studies Regioselective bromination protocols Enhanced analytical characterization
1980-Present Advanced derivative synthesis Multi-step synthetic sequences Modern spectroscopic analysis and biological evaluation

The mid-20th century witnessed a dramatic expansion in brominated quinoline chemistry, driven primarily by pharmaceutical industry requirements for novel therapeutic agents. Research during this period established many of the fundamental synthetic protocols that continue to be employed in contemporary laboratories. The development of regioselective bromination procedures enabled chemists to prepare complex derivatives with unprecedented precision, laying the groundwork for the sophisticated compounds synthesized today.

Contemporary developments in brominated quinoline carboxylic acid chemistry reflect the integration of modern synthetic methodology with advanced biological evaluation techniques. Recent investigations have demonstrated the successful preparation of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid through optimized Pfitzinger reaction sequences, achieving yields of 91% under carefully controlled conditions. These modern synthetic achievements represent the culmination of historical developments in quinoline chemistry, where decades of methodological refinement have enabled the efficient preparation of structurally complex derivatives.

The historical trajectory of brominated quinoline carboxylic acid development also reflects broader trends in medicinal chemistry, where systematic structural modification has emerged as a primary strategy for drug discovery. Early investigations focused primarily on synthetic feasibility and basic chemical characterization, while contemporary research emphasizes structure-activity relationships and biological mechanism elucidation. This evolution demonstrates how historical chemical discoveries continue to influence modern pharmaceutical research, with classical synthetic methodologies serving as foundations for contemporary drug development efforts.

The integration of modern analytical techniques with traditional synthetic approaches has facilitated unprecedented insights into the properties and potential applications of brominated quinoline carboxylic acids. Advanced spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, now enable detailed structural characterization that was impossible during earlier periods of quinoline chemistry development. These analytical capabilities have accelerated the pace of discovery and enabled the systematic optimization of synthetic procedures for complex derivatives like 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid.

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOIYLWKTKYNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361140
Record name 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342017-95-2
Record name 6-Bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342017-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (Intermediate)

  • Reaction Type: Pfitzinger reaction
  • Starting Materials: Isatin (10 mmol, 1.47 g), 4-bromoacetophenone
  • Conditions: Reflux in ethanol under basic conditions
  • Procedure: Isatin is reacted with 4-bromoacetophenone in refluxing ethanol with a base to facilitate ring formation, yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid as a crystalline solid after filtration and drying.
  • Characterization: Confirmed by 1H NMR, 13C NMR, and mass spectrometry; IR spectrum shows characteristic peaks at 3446 cm⁻¹ (OH), 3178 cm⁻¹ (aromatic CH), and 1708 cm⁻¹ (C=O).

Conversion to Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

  • Reaction Type: Esterification
  • Reagents: Concentrated sulfuric acid (2 mL), absolute ethanol (20 mL)
  • Conditions: Reflux for 12 hours
  • Procedure: The acid intermediate is refluxed in absolute ethanol with catalytic sulfuric acid, followed by neutralization with sodium bicarbonate solution. The ester product is isolated by filtration and crystallization.
  • Characterization: IR peaks at 3138 cm⁻¹ (aromatic CH), 2993 cm⁻¹ (aliphatic CH), and 1716 cm⁻¹ (ester C=O) confirm ester formation.

Formation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

  • Reaction Type: Hydrazinolysis
  • Reagents: Hydrazine hydrate (98%, 6 mL), absolute ethanol (20 mL)
  • Conditions: Reflux for 7 hours
  • Procedure: The ester is treated with hydrazine hydrate under reflux to convert the ester group into a hydrazide. The product precipitates upon cooling and is purified by crystallization.
  • Characterization: IR spectrum shows NH and NH2 peaks at 3263 cm⁻¹ and 3305 cm⁻¹, respectively, and a C=O peak at 1645 cm⁻¹.

Synthesis of Ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate

  • Reaction Type: Reaction with triethyl orthoformate
  • Reagents: Triethyl orthoformate (10 mL)
  • Conditions: Reflux for 6 hours
  • Procedure: The hydrazide intermediate reacts with triethyl orthoformate, followed by evaporation under reduced pressure and crystallization to yield the hydrazonate derivative.
  • Characterization: IR absorption at 3431 cm⁻¹ (NH), 1681 cm⁻¹ (C=O), and 1587 cm⁻¹ (C=N) confirm the structure.

Detailed Reaction Scheme Summary

Step Compound Starting Material(s) Reagents & Conditions Key Observations/Characterization
1 2-(4-Bromophenyl)quinoline-4-carboxylic acid Isatin + 4-bromoacetophenone Reflux ethanol, basic conditions IR: 3446 (OH), 1708 (C=O); NMR/MS confirmed
2 Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Compound 1 Conc. H2SO4, reflux ethanol 12h IR: 1716 (ester C=O)
3 2-(4-Bromophenyl)quinoline-4-carbohydrazide Compound 2 Hydrazine hydrate, reflux ethanol 7h IR: 3263, 3305 (NH/NH2), 1645 (C=O)
4 Ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate Compound 3 Triethyl orthoformate, reflux 6h IR: 3431 (NH), 1681 (C=O), 1587 (C=N)

Additional Considerations and Variations

  • The initial quinoline ring formation by the Pfitzinger reaction is a classical and reliable approach for quinoline carboxylic acid derivatives.
  • The bromine substituents are introduced via the use of brominated starting materials (4-bromoacetophenone), ensuring regioselective bromination at the 4-position of the phenyl ring and the 6-position of the quinoline ring.
  • Purification steps typically involve recrystallization from ethanol to ensure high purity.
  • Reaction monitoring is performed by thin-layer chromatography (TLC) using silica gel plates and chloroform:methanol (9.5:0.5, v/v) as the eluent, visualized under UV light.

Patented Preparation Insights

While the above synthesis is well-documented in academic literature, patent literature also describes related preparation methods of bromoquinoline derivatives, emphasizing chlorination and bromination steps on quinoline cores using reagents such as phosphorus trichloride and bromoaniline derivatives under controlled conditions with inert atmospheres and specific solvents like diphenyl ether and toluene. These methods highlight the importance of precise halogenation and functional group transformations to achieve the desired substitution pattern on the quinoline ring system.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2

Modifications at position 2 of the quinoline ring influence electronic effects, steric bulk, and binding interactions. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl C₁₆H₁₀Br₂NO₂ 408.07 Precursor for cross-coupling reactions
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 4-Isopropylphenyl C₁₉H₁₆BrNO₂ 370.24 Higher lipophilicity (logP ~4.2)
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 4-Hydroxyphenyl C₁₆H₁₀BrNO₃ 344.16 Enhanced solubility in polar solvents
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid 4-Ethylphenyl C₁₈H₁₄BrNO₂ 356.21 Intermediate in organic synthesis
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 5-Methylthiophen-2-yl C₁₅H₁₁BrNO₂S 357.20 Potential electronic material applications

Key Findings :

  • Electron-withdrawing groups (e.g., bromine) at position 2 enhance stability but reduce solubility.
  • Hydroxyl or methoxy groups improve aqueous solubility, facilitating biological testing .

Halogenation Patterns at Position 6

Halogen substitution at position 6 impacts reactivity and biological activity:

Compound Name Halogen at Position 6 Molecular Formula Key Properties/Applications Reference
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid Br C₁₆H₁₀Br₂NO₂ Used in Suzuki-Miyaura couplings
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid F C₁₅H₁₀FNO₃ Improved metabolic stability
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid Cl C₁₅H₁₀ClNO₃ Antimicrobial activity against S. aureus

Key Findings :

  • Bromine at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Fluorine substitution improves pharmacokinetic profiles due to reduced metabolic degradation .

Modifications at the Carboxylic Acid Group

Derivatization of the carboxylic acid moiety alters bioavailability and target engagement:

Compound Name Modification at Position 4 Molecular Formula Key Properties/Applications Reference
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid COOH C₁₆H₁₀Br₂NO₂ Direct precursor for amide/ester derivatives
6-Bromo-N-(2-(dimethylamino)ethyl)-2-(furan-2-yl)quinoline-4-carboxamide CONH-(CH₂)₂N(CH₃)₂ C₁₈H₁₈BrN₃O₂ Enhanced blood-brain barrier penetration
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate COOCH₂(CO)C₆H₄Me C₂₅H₁₇Br₂NO₃ Esterified form for prodrug development

Key Findings :

  • Amide derivatives exhibit improved cell permeability and target affinity .
  • Esterification (e.g., p-tolyl oxoethyl ester) increases lipophilicity for prodrug strategies .

Biological Activity

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with bromine atoms and a carboxylic acid group, which enhances its reactivity and biological activity. Its molecular formula is C18H14Br2NO2C_{18}H_{14}Br_2NO_2, indicating the presence of two bromine atoms that contribute to its pharmacological properties. The presence of the carboxylate group allows for various chemical reactions, including nucleophilic substitutions and esterifications, facilitating the synthesis of derivatives with potentially altered biological activities .

Anticancer Activity

Research has demonstrated that 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid exhibits significant anticancer properties. A study conducted on various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer), revealed that this compound selectively induces cell cycle arrest and apoptosis in cancer cells while sparing normal cells . The following table summarizes the growth inhibition (GI50) values of this compound against different cancer cell lines:

CompoundMCF–7 GI50 (μM)K–562 GI50 (μM)HeLa GI50 (μM)
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid7.25 ± 0.8610.9 ± 1.047.19 ± 0.78
Carboplatin3.91 ± 0.324.11 ± 0.785.13 ± 0.45

These findings indicate that the compound exhibits potent antiproliferative effects, particularly in MCF-7 and HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid exerts its anticancer effects involves the inhibition of specific enzymes associated with cell proliferation. Molecular docking studies suggest that this compound effectively binds to SIRT3 (Sirtuin 3), an enzyme implicated in cellular metabolism and aging, thus modulating pathways related to cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities. Studies have shown that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment . The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa>100

These results indicate that while the compound displays moderate activity against certain Gram-positive bacteria, further optimization may be necessary to enhance its efficacy against Gram-negative strains .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of quinoline derivatives, including 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid:

  • Antiproliferative Effects : A study demonstrated that derivatives of quinoline-4-carboxylic acid showed significant antiproliferative effects against various cancer cell lines through mechanisms involving DNA interaction and cell cycle arrest .
  • Enzyme Inhibition : Research has indicated that quinoline derivatives can act as potent inhibitors of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are involved in purinergic signaling pathways crucial for maintaining cellular homeostasis .
  • Safety Profile : Preliminary toxicity assessments suggest that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid?

A common approach involves coupling reactions using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) with triethylamine (TEA) as a base. For example, a similar quinoline-4-carboxamide derivative was synthesized by reacting the carboxylic acid precursor with amino acids in DMF at 0°C, followed by room-temperature stirring for 12 hours . Optimization may include adjusting stoichiometry, reaction time, or solvent polarity.

Q. What analytical techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : Proton and carbon NMR can confirm substituent positions and purity. For related quinoline derivatives, deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) resolve overlapping signals .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) monitors purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .
  • X-ray Crystallography : Used to resolve crystal structures of analogous quinoline derivatives, providing insights into molecular conformation .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Handling : Avoid skin/eye contact and inhalation. Use fume hoods, nitrile gloves, and lab coats. Electrostatic discharge precautions are recommended .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas at room temperature. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can structural modifications influence the biological activity of quinoline-4-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies suggest that bromine substituents enhance electrophilic reactivity and binding to hydrophobic pockets in target proteins. For instance:

  • Replacing the 4-bromophenyl group with cyclopropyl or methoxy groups alters solubility and bioactivity .
  • Carboxylic acid functionalization enables salt formation or conjugation with bioactive moieties (e.g., amides), as seen in antituberculosis agents .

Q. What strategies resolve discrepancies in reported synthetic yields or purities?

  • Parameter Screening : Vary catalysts (e.g., HBTU vs. EDCI), reaction temperatures, or solvent systems (DMF vs. THF) to identify optimal conditions .
  • Purification Methods : Compare column chromatography (silica gel) with recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .

Q. What are the key considerations for designing stability studies under varying conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH) to identify degradation products via LC-MS .
  • Long-Term Stability : Monitor purity over 6–12 months under recommended storage conditions to establish shelf-life guidelines .

Q. How can in silico methods predict the reactivity or interactions of this compound?

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) based on the compound’s SMILES string .
  • DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and reactive sites using Gaussian or ORCA .

Q. What database resources provide comprehensive structural and bioactivity data?

  • PubChem : Offers physicochemical data, spectral information, and bioassay results for quinoline derivatives .
  • CAPLUS/CASREACT : Contains synthetic protocols and bioactivity data from peer-reviewed journals (e.g., antituberculosis activity in Acta Crystallographica) .

Q. How do solvent polarity and reaction media affect derivatization reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic coupling reactions by stabilizing intermediates. For example, DMF improves yields in HBTU-mediated amidation compared to less polar solvents like dichloromethane .

Q. What mechanistic insights exist for its biological activity in disease models?

Quinoline derivatives inhibit enzymes like DNA gyrase in Mycobacterium tuberculosis. The bromine substituents may enhance membrane permeability, while the carboxylic acid group facilitates binding to active-site residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid
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